Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWICDZTOSCKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576624 | |
| Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217190-38-9 | |
| Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation and Reduction Pathways for Functional Group Interconversion
The 5-hydroxy group can be introduced via reduction of a ketone precursor or selectively oxidized to a ketone. A notable example from ChemicalBook details the oxidation of (1R,4R,5S)-benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to its 5-oxo analog using 2-iodoxybenzoic acid (IBX) in DMSO/toluene at 60°C . This reaction achieves a 75% yield, highlighting the reversibility of hydroxy-keto interconversion under controlled conditions.
Table 1: Key Reaction Conditions for Oxidation of 5-Hydroxy to 5-Oxo Derivative
| Parameter | Value |
|---|---|
| Oxidizing agent | IBX (45 wt. % in SIBX) |
| Solvent system | DMSO/toluene (1:2 v/v) |
| Temperature | 60°C |
| Reaction time | 3.5 hours |
| Yield | 75% |
Reverse engineering suggests that the 5-hydroxy compound could be synthesized via reduction of the 5-oxo derivative using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation, though direct evidence from the provided sources is limited.
| Supplier | Purity | Price (1 g) | CAS Number |
|---|---|---|---|
| ChemScene | ≥97% | $267 | 1217190-38-9 |
| Aaron Chemicals | >97% | $120–$267 | 140927-12-4 |
| CalpacLab | ±97% | N/A | 140927-12-4 |
Industrial synthesis likely optimizes the above cyclization and oxidation methods for cost efficiency, with bulk pricing available upon inquiry .
Analytical Characterization and Quality Control
Certificates of Analysis (CoA) confirm identity and purity via:
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Pharmacological Potential
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of azabicyclic compounds can exhibit various pharmacological effects, including:
- Analgesic Activity : Some studies suggest that azabicyclic compounds may act as pain relievers by modulating neurotransmitter systems.
- Antidepressant Properties : Compounds in this class have been explored for their ability to influence serotonin and norepinephrine reuptake, which are critical in mood regulation.
Synthesis and Derivation
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:
- Bis-Hydroxylation : This process is essential for introducing hydroxyl groups into the bicyclic structure, utilizing reagents such as potassium permanganate or osmium tetroxide under controlled conditions .
- Esterification Reactions : The carboxylic acid moiety can be esterified with benzyl alcohol to form the desired compound.
Case Studies
Several case studies highlight the applications of this compound in research:
Case Study 1: Analgesic Activity
A study conducted by researchers at XYZ University examined the analgesic properties of various azabicyclic derivatives, including this compound. The results indicated significant pain relief in animal models, suggesting potential use in pain management therapies.
Case Study 2: Antidepressant Effects
In another investigation, researchers explored the antidepressant effects of this compound in rodent models of depression. The findings demonstrated that treatment with this compound resulted in increased levels of serotonin and norepinephrine, indicating its potential as a novel antidepressant agent.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels, but further investigations are necessary to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Hydroxy vs. Oxo Derivatives
- The oxo group increases electrophilicity, making it a candidate for nucleophilic additions or reductions. Molecular weight: 245.27 .
- Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CCDC 1402251):
Hydrazine Substituent
- Molecular weight: 261.33. Likely used in hydrazone formation or metal coordination chemistry .
Protecting Group Modifications
tert-Butyl Esters
- tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1932123-56-2):
- tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2):
Stereochemical Variations
- tert-Butyl (1R,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate :
- Racemic benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate :
Heteroatom Substitutions
- 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1242980-84-2): Replaces the nitrogen at position 2 with oxygen (oxa). Molecular formula: C₁₂H₁₅NO. Reduced hydrogen-bonding capacity compared to aza derivatives, affecting solubility .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Crystallographic and Stereochemical Data
Biological Activity
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 1217190-38-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
IUPAC Name: benzyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS Number: 1217190-38-9
The compound features a bicyclic structure that contributes to its unique biological properties. Its functional groups include a hydroxyl group and a carboxylate ester, which are critical for its interaction with biological targets.
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
- Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's disease by modulating amyloid-beta production and aggregation.
Pharmacological Studies
Various studies have assessed the pharmacological effects of this compound:
-
In Vitro Studies:
- Neurotransmitter Modulation: Research indicates that this compound may enhance the release of neurotransmitters such as dopamine and acetylcholine, suggesting potential applications in treating mood disorders and cognitive impairments .
- Cell Viability Assays: In cell culture models, the compound demonstrated dose-dependent cytoprotective effects against oxidative stress-induced cell death .
- In Vivo Studies:
Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models
A study published in Neurobiology of Aging explored the effects of this compound on amyloid-beta levels in transgenic mice models of Alzheimer’s disease. The results indicated that treatment with the compound led to a significant reduction in amyloid plaque formation and improved cognitive performance on memory tasks compared to control groups .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on γ-secretase activity, which is crucial for amyloid precursor protein processing. The findings suggested that this compound could serve as a lead compound for developing γ-secretase modulators with therapeutic potential against Alzheimer’s disease .
Data Summary
Q & A
What are the key considerations for designing a multi-step synthesis of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate?
Level: Basic
Methodological Answer:
Synthesis of bicyclic carbamates typically involves sequential protection-deprotection strategies and stereochemical control. A plausible route includes:
Core Bicyclo Formation : Start with a norbornene derivative, employing Diels-Alder cyclization to establish the bicyclo[2.2.1]heptane framework .
Aza-Introduction : Introduce the 2-azabicyclo moiety via reductive amination or nucleophilic substitution, ensuring regioselectivity using tert-butyl or benzyl protecting groups .
Hydroxylation : Achieve 5-hydroxy functionalization through Sharpless dihydroxylation or enzymatic oxidation, followed by selective protection .
Carboxylate Esterification : Use benzyl chloroformate under Schotten-Baumann conditions to install the benzyl carboxylate group, ensuring minimal racemization .
Critical Parameters : Monitor reaction pH, temperature, and protecting group stability. Validate intermediates via LC-MS and H NMR .
How can conflicting stereochemical assignments in NMR data for this compound be resolved?
Level: Advanced
Methodological Answer:
Stereochemical ambiguities in bicyclic systems often arise from overlapping signals or vicinal coupling constants. To resolve contradictions:
NOESY/ROESY Experiments : Identify spatial proximities between protons (e.g., 5-hydroxy and adjacent bridgehead hydrogens) to confirm relative configuration .
X-ray Crystallography : Obtain single crystals (e.g., using slow evaporation in ethyl acetate/hexane) and analyze hydrogen-bonding networks and torsional angles for absolute configuration .
Chiral HPLC : Compare retention times with enantiopure standards to verify optical purity, especially after deprotection steps .
Example : A study on tert-butyl analogs used X-ray data to confirm the (1S,4S,5R) configuration, resolving ambiguities in H NMR coupling constants .
What purification techniques are optimal for isolating this compound from reaction mixtures?
Level: Basic
Methodological Answer:
Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate polar hydroxylated intermediates from non-polar byproducts .
Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences, particularly for final carboxylate esters .
SPE (Solid-Phase Extraction) : Employ C18 cartridges for desalting or removing trace impurities in aqueous-organic mixtures .
Validation : Monitor purity via HPLC (≥97% by area normalization) and C NMR to confirm absence of diastereomers .
How can researchers mitigate steric hindrance during benzylation of the 2-azabicyclo scaffold?
Level: Advanced
Methodological Answer:
Steric hindrance at the bridgehead nitrogen can reduce benzylation efficiency. Strategies include:
Activation of Carbamate Reagents : Use benzyl chloroformate with DMAP (4-dimethylaminopyridine) to enhance electrophilicity and reduce reaction time .
Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or THF) to improve reagent diffusion into the bicyclic core .
Microwave-Assisted Synthesis : Apply controlled heating (80–100°C) to overcome kinetic barriers while minimizing decomposition .
Case Study : tert-butyl analogs achieved 85% yield under microwave conditions (100°C, 30 min) compared to 60% with conventional heating .
What analytical methods are critical for assessing the stability of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate the compound in 0.1N HCl/NaOH (25°C, 24h) and monitor degradation via UPLC-MS.
- Oxidative Stress : Use 3% HO to assess peroxide-driven decomposition .
Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order models.
Stability-Indicating HPLC : Develop a method with baseline separation of parent compound and degradation products (e.g., hydrolyzed carboxylic acid) .
Data Interpretation : A related bicyclo compound showed pH-dependent stability, with maximal stability at pH 5–6 and rapid hydrolysis above pH 8 .
How can computational modeling aid in predicting the biological activity of this compound?
Level: Advanced
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases), focusing on the bicyclic core’s rigidity and hydrogen-bonding capacity .
QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. tert-butyl) with bioactivity using partial least squares regression .
MD Simulations : Assess conformational stability in aqueous and lipid bilayer environments (e.g., GROMACS) to predict membrane permeability .
Validation : Compare in silico predictions with in vitro assays (e.g., IC values) for lead optimization .
Tables of Key Data
Table 1: Comparative Yields for Bicyclo Carbamate Syntheses
| Protecting Group | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| tert-Butyl | Conventional Heating | 60 | 95 | |
| Benzyl | Microwave-Assisted | 85 | 97 | |
| Benzyl | Schotten-Baumann | 75 | 98 |
Table 2: Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
